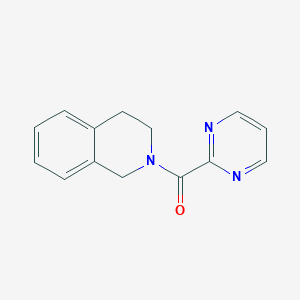
2-(pyrimidine-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pyrimidine-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline (also known as 2-(2-pyrimidinylcarbonyl)-1,2,3,4-tetrahydroisoquinoline or 2-PC-THIQ) is a heterocyclic compound that has been studied in various scientific fields. It is a derivative of the natural product isoquinoline and has been used in various synthetic reactions and as a building block for the synthesis of complex molecules. 2-PC-THIQ has also been studied for its potential biological activities, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
2-PC-THIQ has been studied for its potential biological activities. It has been shown to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition has been shown to be reversible, suggesting that 2-PC-THIQ could be used as a potential therapeutic agent for Alzheimer's disease and other neurological disorders. 2-PC-THIQ has also been studied for its anti-inflammatory properties, as well as its potential to act as an anti-cancer agent.
Wirkmechanismus
Target of Action
Similar pyrimidine derivatives have been found to exhibit antimicrobial properties , suggesting that they may target enzymes or proteins essential for microbial growth and survival.
Mode of Action
This is a common mechanism of action for many drugs, especially those with antimicrobial properties .
Biochemical Pathways
Similar compounds have been found to inhibit the cyclooxygenase-2 (cox-2) enzyme , which plays a crucial role in inflammation and pain perception. By inhibiting COX-2, these compounds can potentially reduce inflammation and pain.
Result of Action
Similar compounds have shown significant anti-angiogenic and dna cleavage activities . Anti-angiogenic activity can inhibit the formation of new blood vessels, which is particularly useful in treating diseases like cancer where rapid blood vessel growth can feed tumors. DNA cleavage activity can lead to the breakdown of DNA, which can inhibit the growth and replication of cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-PC-THIQ is a relatively easy compound to synthesize and is readily available in the laboratory. This makes it an ideal compound to use in lab experiments. Additionally, the compound is relatively safe to use and has been studied for its potential biological activities. However, the compound is relatively unstable and can be difficult to store. Additionally, the mechanism of action of 2-PC-THIQ is not fully understood, which can limit its use in lab experiments.
Zukünftige Richtungen
Future research on 2-PC-THIQ could focus on a number of areas. One potential area of research is to further investigate the mechanism of action of 2-PC-THIQ and its potential therapeutic applications. Additionally, further research could be done to investigate the compound’s potential anti-inflammatory and anti-cancer activities. Additionally, further research could be done to investigate the stability of 2-PC-THIQ and to develop methods to improve its storage stability. Finally, further research could be done to investigate the potential of 2-PC-THIQ as a building block for the synthesis of more complex molecules.
Synthesemethoden
2-PC-THIQ can be synthesized from a variety of starting materials, including pyrimidine, isoquinoline, and pyridine derivatives. The most common method is the condensation of 2-amino-1,2,3,4-tetrahydroisoquinoline and pyrimidine-2-carboxaldehyde in the presence of a base such as pyridine. This reaction yields a mixture of 2-PC-THIQ and its isomer, 2-PC-THIQ-N-oxide. The 2-PC-THIQ can then be isolated from the mixture by column chromatography.
Eigenschaften
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl(pyrimidin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c18-14(13-15-7-3-8-16-13)17-9-6-11-4-1-2-5-12(11)10-17/h1-5,7-8H,6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKDTUPHOJFQTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-{[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B6474843.png)
![8-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B6474848.png)
![3-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B6474861.png)
![2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6474879.png)
![4-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6474885.png)
![5-chloro-6-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6474891.png)
![4-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6474894.png)
![4-(1-{[2-(trifluoromethyl)phenyl]methyl}piperidine-3-carbonyl)thiomorpholine](/img/structure/B6474900.png)
![1-[4-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidine-1-carbonyl)piperidin-1-yl]ethan-1-one](/img/structure/B6474905.png)
![4-(1-{[4-(trifluoromethyl)phenyl]methyl}piperidine-3-carbonyl)thiomorpholine](/img/structure/B6474907.png)
![6-chloro-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinoxaline](/img/structure/B6474909.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyridazine](/img/structure/B6474914.png)
![N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B6474933.png)
![3-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B6474937.png)
